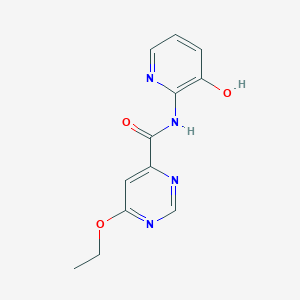

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-2-19-10-6-8(14-7-15-10)12(18)16-11-9(17)4-3-5-13-11/h3-7,17H,2H2,1H3,(H,13,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEAXWSSLVVOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general steps include:

Preparation of Boron Reagents: Organoboron compounds are prepared through various methods, including hydroboration and transmetallation.

Coupling Reaction: The organoboron compound is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base.

Post-Reaction Workup: The reaction mixture is purified to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The carboxamide group can be reduced to form amines or alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyridinyl group may yield pyridine ketones, while reduction of the carboxamide group may produce primary amines.

Scientific Research Applications

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Pharmaceutical Development: The compound is investigated for its potential use in drug formulations and therapeutic applications.

Chemical Biology: It serves as a tool compound to study cellular pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-(3-Hydroxypyridin-2-yl)acetamide

This compound, cataloged in the Catalog of Pyridine Compounds (2017), shares the 3-hydroxypyridin-2-yl moiety but replaces the pyrimidine-carboxamide group with a simpler acetamide chain .

6-Methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide

A methoxy-substituted variant, this compound lacks the hydroxyl group on the pyridine ring. The methoxy group enhances lipophilicity compared to ethoxy, which may influence membrane permeability and metabolic stability.

Data Table: Comparative Analysis of Structural Features

Research Findings and Functional Implications

Substituent Effects :

- Ethoxy vs. Methoxy : The ethoxy group increases steric hindrance and lipophilicity relative to methoxy, which may prolong metabolic half-life but reduce solubility.

- Pyrimidine vs. Pyridine : Pyrimidine’s larger π-system could favor interactions with aromatic residues in proteins, as seen in kinase inhibitors like imatinib.

Bioactivity Gaps : Unlike N-(3-hydroxypyridin-2-yl)acetamide, which is primarily a synthetic intermediate , the pyrimidine-carboxamide scaffold in the target compound suggests broader therapeutic relevance, though experimental validation is lacking.

Biological Activity

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound characterized by its unique structure, which includes a pyrimidine ring substituted with an ethoxy group, a hydroxypyridinyl group, and a carboxamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties.

- Molecular Formula : C₁₂H₁₂N₄O₃

- Molecular Weight : 260.25 g/mol

- CAS Number : 2034580-47-5

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O₃ |

| Molecular Weight | 260.25 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit the activity of various enzymes and receptors involved in inflammatory processes, such as prostaglandins and cytokines. This inhibition leads to significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Anti-inflammatory Activity

Studies have shown that 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide exhibits notable anti-inflammatory properties. In vitro assays demonstrated that this compound effectively reduces the production of inflammatory mediators in cell cultures treated with pro-inflammatory stimuli.

Antiviral Activity

Research has indicated potential antiviral activity against certain viral strains. The mechanism involves the inhibition of viral replication through interference with viral enzymes or receptors, although specific pathways remain to be fully elucidated.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The exact mechanism is under investigation, but it is hypothesized that the compound may modulate signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

- Anti-inflammatory Studies :

- In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Antiviral Screening :

- A screening assay against influenza virus showed that the compound reduced viral titers by approximately 60% at a concentration of 10 µM, suggesting its potential as an antiviral agent.

- Anticancer Evaluation :

- In vitro tests on breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer therapeutic.

Comparison with Similar Compounds

6-ethoxy-N-(3-hydroxypyridin-2-yl)pyrimidine-4-carboxamide can be compared to other pyrimidine derivatives, particularly those containing carboxamide groups. While compounds like pyrimidine-4-carboxamides share structural similarities, the unique combination of ethoxy and hydroxypyridinyl groups in this compound confers distinct biological activities not observed in its analogs.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 6-Ethoxy-N-(3-hydroxypyridin-2-yl) | Ethoxy, Hydroxypyridinyl | Anti-inflammatory, Antiviral |

| Pyrimidine-4-carboxamide | Carboxamide only | Limited biological activity |

| 2-Thio-containing pyrimidines | Sulfur substitutions | Varying pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.